

# Revolutionizing Pruritus Assessment in Odevixibat HCl Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Odevixibat HCl |           |
| Cat. No.:            | B1193273       | Get Quote |

#### For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of pruritus scoring models in clinical trials for **Odevixibat HCI** (Bylvay). Odevixibat, a potent and selective ileal bile acid transporter (IBAT) inhibitor, has shown significant efficacy in reducing pruritus associated with cholestatic liver diseases such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS).[1][2] Accurate and consistent assessment of pruritus, a primary and debilitating symptom of these conditions, is paramount to evaluating treatment efficacy.

## Introduction to Odevixibat HCl and Cholestatic Pruritus

Odevixibat HCI is an orally available, minimally absorbed small molecule inhibitor of the ileal bile acid transporter.[2][3] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat interrupts the enterohepatic circulation, leading to a decrease in serum bile acid levels.[2][3] The accumulation of bile acids is a key factor in the pathophysiology of cholestatic pruritus, a severe and relentless itch that significantly impairs the quality of life of patients.[4] The mechanism of cholestatic pruritus is complex and not fully elucidated, but it is believed to involve the accumulation of pruritogens such as bile acids and lysophosphatidic acid (LPA) in the systemic circulation and skin.[5][6][7]



# The PRUCISION™ Observer-Reported Outcome (ObsRO) Scale

The primary instrument utilized in the pivotal **Odevixibat HCI** clinical trials (PEDFIC 1, PEDFIC 2, and ASSERT) for the assessment of pruritus in a pediatric population is the PRUCISION™ Observer-Reported Outcome (ObsRO) scale.[8][9] This validated scale is designed to be completed by a caregiver to assess the severity of scratching observed in the patient.[10][11]

Key Features of the PRUCISION™ ObsRO Scale:

- Validated 5-Point Scale: The core of the instrument is a 5-point scale ranging from 0 to 4,
   where a higher score indicates more severe scratching.[8][9][12]
- Observer-Reported: Given the young age of the patient population in many of the trials, the scale is designed for caregivers to report their observations of the patient's scratching behavior.[10][11][13]
- Twice-Daily Assessment: The scale is administered twice daily via an electronic diary (eDiary) to capture both daytime and nighttime symptoms.[10][13][14]
- Pictorial, Verbal, and Numeric Responses: To enhance understanding and consistency, the response scales incorporate pictorial, verbal, and numeric cues.[13][15]
- Clinically Meaningful Change: A reduction of ≥1 point from baseline on the PRUCISION™
   ObsRO scale is considered a clinically meaningful improvement in pruritus.[10][11][12]

### PRUCISION™ ObsRO Scale Items

The PRUCISION™ ObsRO instrument consists of eight questions that cover pruritus and its impact on sleep.[14][16] The morning diary entry focuses on nighttime symptoms, while the evening entry assesses daytime symptoms.[14][16][17]

Morning Diary (assessing nighttime symptoms):

• Severity of nighttime scratching (5-point pictorial scale).



- Questions with "yes" or "no" responses regarding the need to help the child fall asleep, soothing the child during the night, and the child sleeping with the caregiver.
- · A numeric rating for tiredness upon waking.

Evening Diary (assessing daytime symptoms):

- Severity of daytime scratching (5-point pictorial scale).
- Severity of daytime tiredness (5-point pictorial scale).

## **Quantitative Data from Odevixibat HCI Clinical Trials**

The following tables summarize the quantitative data on pruritus assessment from the key clinical trials of **Odevixibat HCI**.

Table 1: Pruritus Outcomes in the PEDFIC 1 & 2 Trials (PFIC)

| Parameter                 | PEDFIC 1 (Week 24)                                                      | PEDFIC 2 (Week 96)                                                                                  |
|---------------------------|-------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Primary Endpoint          | Proportion of positive pruritus assessments                             | Proportion of positive pruritus assessments                                                         |
| Odevixibat Improvement    | 47% of participants experienced a ≥1-point improvement in pruritus.[18] | 84% of participants experienced a ≥1-point improvement in pruritus.[18]                             |
| Mean Change from Baseline | Statistically significant reduction in pruritus scores vs. placebo.     | Sustained reductions in pruritus scores.                                                            |
| Responder Analysis        | -                                                                       | Mean change in pruritus score of -2.2 for sBA responders vs0.9 for non-responders (weeks 61-72).[8] |

sBA: serum Bile Acid



Table 2: Pruritus Outcomes in the ASSERT Trial (Alagille

Syndrome)

| Parameter                               | Odevixibat Group                                | Placebo Group                          |
|-----------------------------------------|-------------------------------------------------|----------------------------------------|
| Baseline Mean Scratching<br>Score       | 2.8 (SD 0.5)[19]                                | 3.0 (SD 0.6)[19]                       |
| Mean Scratching Score<br>(Weeks 21-24)  | 1.1 (SD 0.9)[19][20]                            | 2.2 (SD 1.0)[19][20]                   |
| Least-Squares Mean Change from Baseline | -1.7 (95% CI –2.0 to –1.3)[19]<br>[20]          | -0.8 (95% CI –1.3 to –0.3)[19]<br>[20] |
| Difference in LS Mean Change            | -0.9 (95% CI -1.4 to -0.3);<br>p=0.0024[19][20] |                                        |

# Experimental Protocols Protocol for Administration of the PRUCISION™ ObsRO Scale

Objective: To ensure consistent and accurate collection of pruritus data using the PRUCISION™ ObsRO electronic diary.

Personnel: Caregiver of the clinical trial participant.

#### Materials:

- Electronic diary device (e.g., smartphone or tablet) with the pre-installed PRUCISION™
   ObsRO application.
- · Charging cable for the device.
- Written instructions and a quick reference guide for the caregiver.

#### Procedure:

· Training:



- The clinical research coordinator will provide comprehensive training to the caregiver on the use of the electronic diary and the PRUCISION™ ObsRO scale at the baseline visit.
- The training will include a demonstration of the application, an explanation of each question, and a review of the pictorial, verbal, and numeric rating scales.
- The caregiver will have the opportunity to practice using the device and ask questions.

#### • Twice-Daily Data Entry:

- Morning Entry: The caregiver is to complete the morning diary entry upon the child waking
  up. This entry assesses the child's scratching and sleep quality during the previous night.
- Evening Entry: The caregiver is to complete the evening diary entry just before the child goes to bed. This entry assesses the child's scratching and tiredness during the day.
- The electronic diary will be programmed to send reminders to the caregiver for each data entry window.

#### Answering the Questions:

- The caregiver should be instructed to answer the questions based on their direct observation of the child's behavior.
- For the scratching severity scale, the caregiver should select the option that best represents the child's scratching over the specified period (nighttime or daytime).
- For the "yes/no" and numeric rating questions, the caregiver should provide the most accurate response possible.

#### Data Transmission:

- The electronic diary will automatically and securely transmit the entered data to the central study database.
- The caregiver should be instructed to ensure the device is regularly charged and has an internet connection to allow for data transmission.



#### · Troubleshooting:

- The caregiver will be provided with contact information for technical support in case of any issues with the electronic diary.
- The clinical research coordinator will review the data for completeness and consistency at each study visit and address any issues with the caregiver.

# Visualizations Signaling Pathway of Cholestatic Pruritus



Click to download full resolution via product page

Caption: Pathophysiology of cholestatic pruritus.

## **Experimental Workflow for Pruritus Assessment**





Click to download full resolution via product page

Caption: Workflow for pruritus data collection.



## Odevixibat Mechanism of Action in Enterohepatic Circulation



Click to download full resolution via product page

Caption: Odevixibat's mechanism of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of the Patient- and Observer-Reported PRUCISION Instruments to Assess Pruritus and Sleep Disturbance in Pediatric Patients with Cholestatic Liver Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of the Patient- and Observer-Reported PRUCISION Instruments to Assess Pruritus and Sleep Disturbance in Pediatric Patients with Cholestatic Liver Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medicaljournalssweden.se [medicaljournalssweden.se]
- 14. Peak Pruritus Numerical Rating Scale: psychometric validation and responder definition for assessing itch in moderate-to-severe atopic dermatitis PMC [pmc.ncbi.nlm.nih.gov]
- 15. INDIVIDUAL PRURITUS AND BILE ACID RESPONSES OVER TIME WITH ODEVIXIBAT TREATMENT: POOLED DATA FROM THE PHASE 3 ASSERT AND ASSERT-EXT STUDIES IN PATIENTS WITH ALAGILLE SYNDROME | AASLD [aasld.org]
- 16. researchgate.net [researchgate.net]
- 17. Validation of the PRUCISION Instruments in Pediatric Patients with Progressive Familial Intrahepatic Cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pruritus Efficacy in PFIC | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 19. Efficacy and safety of odevixibat in patients with Alagille syndrome (ASSERT): a phase 3, double-blind, randomised, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 20. Ileal Bile Acid Transporter Blockers for Cholestatic Liver Disease in Pediatric Patients with Alagille Syndrome: A Systematic Review and Meta-Analysis [mdpi.com]
- To cite this document: BenchChem. [Revolutionizing Pruritus Assessment in Odevixibat HCl Clinical Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193273#utilizing-pruritus-scoring-models-inodevixibat-hcl-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com